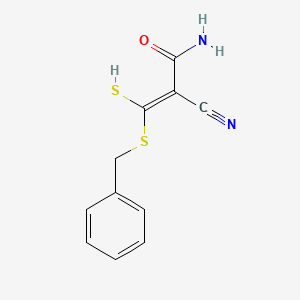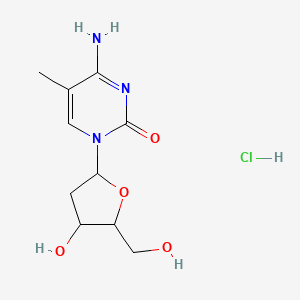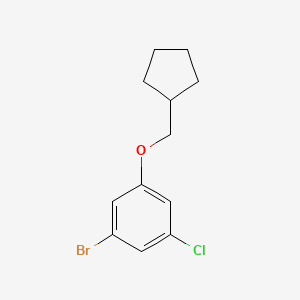
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is a chemical compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.33. This compound is known for its unique structure, which includes a propenamide group, a cyano group, a mercapto group, and a phenylmethylthio group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyano-3-mercaptoacrylamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenylmethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mercapto group can act as a nucleophile, allowing the compound to participate in various biochemical pathways. These interactions can lead to the inhibition of enzymes or the modulation of protein functions, which are critical for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenamide, 2-cyano-3-mercapto-3-[(methylthio)-]
- 2-Propenamide, 2-cyano-3-mercapto-3-[(ethylthio)-]
- 2-Propenamide, 2-cyano-3-mercapto-3-[(propylthio)-]
Uniqueness
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C11H10N2OS2 |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS2/c12-6-9(10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,15H,7H2,(H2,13,14)/b11-9+ |
Clé InChI |
CEGBRHVPDVSHBN-PKNBQFBNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CS/C(=C(\C#N)/C(=O)N)/S |
SMILES canonique |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)






![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)
